molecular formula C15H11BrO B3021037 4'-Bromochalcone CAS No. 22966-23-0

4'-Bromochalcone

Cat. No. B3021037
CAS RN: 22966-23-0
M. Wt: 287.15 g/mol
InChI Key: QMHDTKUBDZUMNH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4’-bromochalcone can be achieved through an acylation reaction, where benzene is reacted with acetyl chloride, yielding acetophenone. This is followed by an aldol condensation reaction with 4-bromobenzaldehyde, producing 4-bromochalcone . The position of the bromine atom has a crucial influence on the degree of substrate conversion by the yeast strains used in the process .


Molecular Structure Analysis

The molecular structure of 4’-Bromochalcone consists of an α, β-unsaturated ketone linking two aromatic rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-bromochalcone include an acylation reaction and an aldol condensation . The aldol condensation is one of the most powerful carbon-carbon bond-forming reactions in organic chemistry .


Physical And Chemical Properties Analysis

4’-Bromochalcone has a density of 1.4±0.1 g/cm³, a boiling point of 398.3±34.0 °C at 760 mmHg, and a flash point of 79.6±13.0 °C . It has a molar refractivity of 74.8±0.3 cm³ and a molar volume of 206.0±3.0 cm³ .

Scientific Research Applications

Safety and Hazards

4’-Bromochalcone is classified as a skin irritant (Category 2), and may cause respiratory irritation (Category 3). It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Chalcones, the class of compounds to which 4’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activity .

Mode of Action

Chalcones are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interaction of 4’-Bromochalcone with its targets would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

They have been reported to exhibit antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties . The exact pathways affected would depend on the specific targets of 4’-Bromochalcone.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and lipophilicity, would likely influence its adme properties .

Result of Action

Given the known biological activities of chalcones, it is likely that 4’-bromochalcone could influence cellular processes such as oxidative stress, inflammation, and cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromochalcone. For instance, the synthesis of chalcones, including 4’-Bromochalcone, can be sensitive to temperature . Additionally, the biological activity of 4’-Bromochalcone could be influenced by factors such as pH and the presence of other molecules in the cellular environment.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030922
Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromochalcone

CAS RN

2403-27-2, 22966-23-0
Record name 4'-Bromochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromochalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromochalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from benzaldehyde and 4-bromoacetophenone, 1-(4-bromophenyl)-3-phenylprop-2-en-1-one was obtained as yellowish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromochalcone
Reactant of Route 2
Reactant of Route 2
4'-Bromochalcone
Reactant of Route 3
Reactant of Route 3
4'-Bromochalcone
Reactant of Route 4
Reactant of Route 4
4'-Bromochalcone
Reactant of Route 5
Reactant of Route 5
4'-Bromochalcone
Reactant of Route 6
Reactant of Route 6
4'-Bromochalcone

Q & A

Q1: What is the molecular structure of 4'-Bromochalcone and how is it characterized?

A1: 4'-Bromochalcone (full name: (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) possesses a chalcone backbone, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl group. Its molecular formula is C15H11BrO, and it has a molecular weight of 287.15 g/mol. [, ] The structure of 4'-Bromochalcone has been elucidated using spectroscopic techniques such as infrared (IR), 1H- and 13C-nuclear magnetic resonance (NMR), and mass spectroscopy (MS). [] Single crystal X-ray diffraction analysis revealed that 4'-Bromochalcone crystallizes in the non-centrosymmetric space group Cc, with a twisted conformation of the central group and a dihedral angle of 48.4° between the two phenyl rings. []

Q2: How does the bromine atom's position on the chalcone structure influence its interaction with biological systems?

A2: Research on regiospecific hydrogenation of bromochalcones by yeast strains revealed that the position of the bromine atom significantly affects the substrate conversion rate. [] While this study focuses on biotransformation, it highlights the importance of the bromine atom's position on the chalcone structure for its interaction with biological systems. Further research is needed to understand the specific interactions and downstream effects of 4'-Bromochalcone in various biological contexts.

Q3: Can 4'-Bromochalcone be used in the development of nonlinear optical (NLO) materials?

A3: 4'-Bromochalcone exhibits potential for NLO applications. [] The non-centrosymmetric crystal structure of 4'-Bromochalcone, as confirmed by X-ray diffraction, is a prerequisite for second-order NLO properties. [] These properties arise from the molecule's asymmetric polarizability, making it a candidate for applications like frequency doubling and optical switching. Further research on its NLO coefficients and optical damage threshold is crucial to evaluate its real-world applicability.

Q4: How does the incorporation of 4'-Bromochalcone into copolymers affect their molecular mobility?

A4: Studies on comb-like copolymers of amyl methacrylate with N-methacryloyl-(4-amino-4′-bromochalcone) revealed that 4'-Bromochalcone chromophores participate in both cooperative and local molecular motions. [] The presence of 4'-Bromochalcone leads to an increase in glass transition temperatures, impacting the material's physical properties. This finding is significant for potential applications requiring specific thermal characteristics, such as in the design of optical materials.

Q5: Are there environmentally friendly synthesis methods available for 4'-Bromochalcone?

A5: While traditional methods for 4'-Bromochalcone synthesis exist, recent research explores more efficient alternatives. A study demonstrated the synthesis of 4'-Bromochalcone utilizing microwave irradiation, achieving high yields (89.39%±0.6418) in a significantly shorter reaction time compared to conventional methods. [] This finding suggests a more time- and energy-efficient approach, potentially contributing to greener chemistry practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.